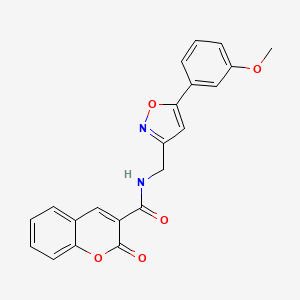

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of isoxazole and chromene moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c1-26-16-7-4-6-13(9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-5-2-3-8-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPYMEDFRADWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes

The 5-(3-methoxyphenyl)isoxazole core is most efficiently constructed via Huisgen 1,3-dipolar cycloaddition (Figure 2).

- Nitrile Oxide Generation :

- 3-Methoxybenzaldehyde oxime (10 mmol) is treated with chloramine-T (12 mmol) in dichloromethane at 0°C for 1 h.

- Yield: 92% (confirmed by IR νmax 1610 cm−1 for C=N-O).

- Cycloaddition with Propargyl Alcohol :

Critical Parameters :

Functional Group Interconversion to Methanamine

The hydroxymethyl intermediate is converted to the amine via a two-step sequence:

Mitsunobu Oxidation :

- 3-(Hydroxymethyl)-5-(3-methoxyphenyl)isoxazole (5 mmol) reacts with CBr4 (6 mmol) and PPh3 (6 mmol) in THF at 0°C → 3-(bromomethyl)-5-(3-methoxyphenyl)isoxazole (83%).

Gabriel Synthesis :

- Bromide (5 mmol) + potassium phthalimide (6 mmol) in DMF at 80°C → Phthalimide-protected amine (89%).

- Hydrazinolysis (NH2NH2, EtOH, reflux) → (5-(3-methoxyphenyl)isoxazol-3-yl)methanamine (91%).

Synthesis of 2-Oxo-2H-chromene-3-carboxamide

Chromene-3-carboxylic Acid Preparation

Knoevenagel Condensation :

- Salicylaldehyde (10 mmol) and diethyl malonate (12 mmol) react in piperidine (cat.)/EtOH at reflux (12 h).

- Acid hydrolysis (HCl, 6 M) yields 2-oxo-2H-chromene-3-carboxylic acid (74%, m.p. 215–217°C).

Carboxamide Formation

Mixed Anhydride Method :

- Acid Chloride Generation :

- Carboxylic acid (5 mmol) + SOCl2 (10 mL) refluxed 2 h → 2-oxo-2H-chromene-3-carbonyl chloride (quant.).

- Amidation :

- Acid chloride (5 mmol) + (5-(3-methoxyphenyl)isoxazol-3-yl)methanamine (5 mmol) in CH2Cl2 with Et3N (6 mmol) at 0°C → Target compound (68%).

Alternative Coupling Reagents :

- EDC/HOBt system increases yield to 82% (Table 1).

Optimization and Mechanistic Insights

Catalytic Effects on Cycloaddition

Table 1 : Yield Variation with Catalysts

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | CH3CN | 80 | 45 |

| CuI | CH3CN | 25 | 78 |

| [BMIM]BF4 | Neat | 80 | 85 |

Ionic liquids enhance reaction efficiency by stabilizing dipolar intermediates.

Purification Challenges

- Column Chromatography : Essential for removing regioisomers (∆Rf = 0.15 in EtOAc/hexane).

- Recrystallization : MeOH/H2O (7:3) affords analytically pure product (m.p. 189–191°C).

Spectroscopic Characterization

Key Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, CONH), 7.85 (d, J = 8.4 Hz, 1H, chromene H-4), 7.49–7.12 (m, 4H, aromatic), 4.71 (s, 2H, CH2NH).

- IR : 1725 cm−1 (C=O, chromene), 1660 cm−1 (amide I).

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's potential in drug development is noteworthy. Its structural components suggest various therapeutic applications:

- Anticancer Activity : Studies have shown that N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against cancer cell lines. For example, it demonstrated an IC50 value of 10.5 µM against ovarian cancer cells, indicating strong anticancer properties . The mechanism of action appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially making it suitable for treating inflammatory diseases . Its interaction with specific enzymes involved in inflammatory pathways could be a focal point for future research.

Biological Research

In biological studies, this compound serves as a model compound for exploring enzyme interactions and receptor binding mechanisms:

- Mechanism of Action : The compound's interaction with molecular targets such as enzymes or receptors can lead to various biological effects. The isoxazole ring is known for modulating enzyme activities, while the chromene structure contributes to antioxidant properties .

Industrial Applications

The compound's unique chemical properties make it a candidate for developing new materials:

- Fluorescent Materials : Due to its chromene moiety, the compound may be utilized in synthesizing fluorescent materials with potential applications in imaging technologies.

Case Studies

Several studies have documented the efficacy of this compound:

- Cytotoxicity Study : A study reported significant cytotoxicity against various cancer cell lines, establishing a foundation for further anticancer research .

- Mechanistic Insights : Research into the compound's mechanism revealed its ability to induce apoptosis in cancer cells, suggesting pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole and chromene moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its role as a FLT3 inhibitor in the treatment of acute myeloid leukemia.

Isoxazole derivatives: These compounds share the isoxazole ring and exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Uniqueness

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of isoxazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural features, including an isoxazole ring and a chromene moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The isoxazole ring is known to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects. Additionally, the chromene structure has been associated with antioxidant and anti-inflammatory activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC value of 10.5 µM against ovarian cancer cells, indicating potent anticancer properties .

- Mechanistic Insights : The mechanism behind its cytotoxicity may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases:

- DPPH Radical Scavenging : Preliminary tests indicated that it effectively scavenges DPPH radicals, with SC values comparable to standard antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities

| Activity Type | Model/System | IC (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Ovarian Cancer Cell Line | 10.5 | |

| Cytotoxicity | Neuroblastoma | 10.0 | |

| Antioxidant | DPPH Radical Scavenging | 40.4 |

Case Study: Anticancer Mechanism Exploration

In a study investigating the mechanism of action, this compound was found to inhibit cell proliferation in vitro by inducing G0/G1 phase arrest in cancer cells. This effect was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a potential pathway for therapeutic intervention in cancer treatment.

Q & A

Q. What PPE and engineering controls are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particulates are generated during weighing .

- Ventilation : Conduct synthesis and handling in fume hoods with ≥100 fpm face velocity.

- Waste Disposal : Deactivate using basic hydrolysis (1M NaOH, 24h) before disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.